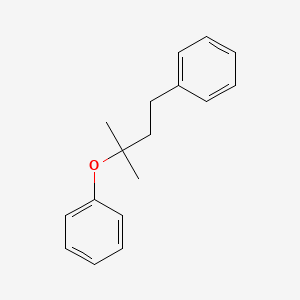
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is a heterocyclic compound that features a pyrrole ring with various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- can be achieved through several synthetic routes. One common method involves the condensation of an appropriate aldehyde with a nitrile and an amine under acidic or basic conditions. The reaction typically requires a catalyst, such as iron (III) chloride, to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, potentially using green chemistry principles to make the synthesis more environmentally friendly .
化学反応の分析
Types of Reactions
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Iron (III) chloride, palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction could produce 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- derivatives with reduced functional groups .
科学的研究の応用
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors
作用機序
The mechanism by which 2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
類似化合物との比較
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: Shares a similar core structure but differs in the substituents attached to the ring.
5-Amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar biological activities
Uniqueness
2H-Pyrrole-4-carbonitrile, 5-amino-3,4-dihydro-4-(phenylmethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
特性
CAS番号 |
649759-88-6 |
|---|---|
分子式 |
C12H13N3 |
分子量 |
199.25 g/mol |
IUPAC名 |
5-amino-4-benzyl-2,3-dihydropyrrole-4-carbonitrile |
InChI |
InChI=1S/C12H13N3/c13-9-12(6-7-15-11(12)14)8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H2,14,15) |
InChIキー |
FSLNYELTARUSMF-UHFFFAOYSA-N |
正規SMILES |
C1CN=C(C1(CC2=CC=CC=C2)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)






![2,4,6-Tris[2-methoxy-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine](/img/structure/B12591964.png)
![Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-](/img/structure/B12591970.png)
![1-Iodo-2,4,5-tris[(4-butoxyphenyl)ethynyl]benzene](/img/structure/B12591994.png)



